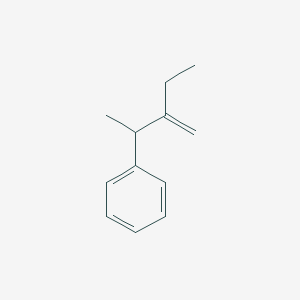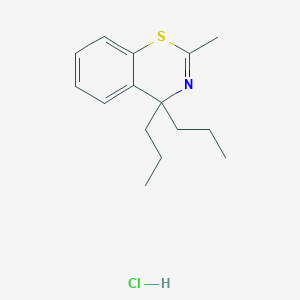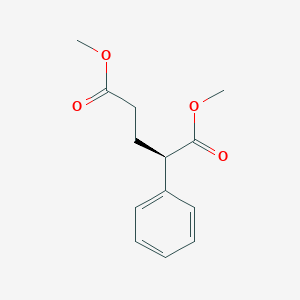
Pentanedioic acid, 2-phenyl-, dimethyl ester, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanedioic acid, 2-phenyl-, dimethyl ester, ®- is an organic compound with the molecular formula C13H16O4. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentanedioic acid, 2-phenyl-, dimethyl ester, ®- can be synthesized through several methods. One common approach involves the esterification of pentanedioic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of pentanedioic acid, 2-phenyl-, dimethyl ester, ®- often involves large-scale esterification processes. These processes use continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality ester.
Análisis De Reacciones Químicas
Types of Reactions
Pentanedioic acid, 2-phenyl-, dimethyl ester, ®- undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and other derivatives.
Aplicaciones Científicas De Investigación
Pentanedioic acid, 2-phenyl-, dimethyl ester, ®- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of pentanedioic acid, 2-phenyl-, dimethyl ester, ®- involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical pathways. The phenyl group may also interact with aromatic receptors, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Pentanedioic acid, dimethyl ester: A simpler ester with similar reactivity but lacking the phenyl group.
Pentanedioic acid, 2,4-dimethyl-, dimethyl ester: Contains additional methyl groups, affecting its chemical properties.
Pentanedioic acid, 2-methylene-, dimethyl ester: Features a methylene group, altering its reactivity.
Uniqueness
Pentanedioic acid, 2-phenyl-, dimethyl ester, ®- is unique due to its chiral nature and the presence of the phenyl group. These features contribute to its distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
56523-52-5 |
|---|---|
Fórmula molecular |
C13H16O4 |
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
dimethyl (2R)-2-phenylpentanedioate |
InChI |
InChI=1S/C13H16O4/c1-16-12(14)9-8-11(13(15)17-2)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3/t11-/m1/s1 |
Clave InChI |
YPDDMZUWEYJXHM-LLVKDONJSA-N |
SMILES isomérico |
COC(=O)CC[C@H](C1=CC=CC=C1)C(=O)OC |
SMILES canónico |
COC(=O)CCC(C1=CC=CC=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


-lambda~5~-phosphane](/img/structure/B14623461.png)

![[(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methoxy]benzene](/img/structure/B14623475.png)

![4-{2-[4-(2-Methylbutyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14623489.png)
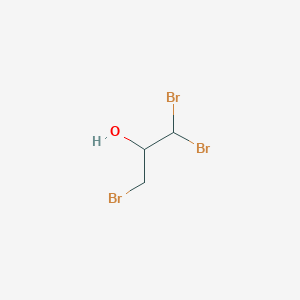
![1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14623501.png)
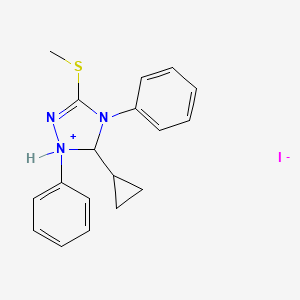
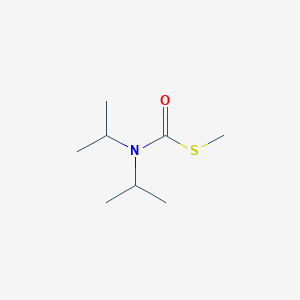
![2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile](/img/structure/B14623527.png)

